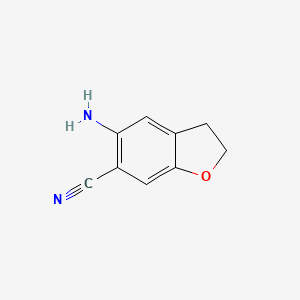
6-Benzofurancarbonitrile, 5-amino-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzofurancarbonitrile, 5-amino-2,3-dihydro- is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzofurancarbonitrile, 5-amino-2,3-dihydro- typically involves the reaction of aldehydes with malononitrile and dihydrothiophen-3(2H)-one or rhodanine . The reaction is carried out under reflux conditions with alkaline catalysts and proton solvents to achieve high yields and short reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to scale up the synthesis while maintaining high purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzofurancarbonitrile, 5-amino-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the compound’s electronic properties, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Applications De Recherche Scientifique
6-Benzofurancarbonitrile, 5-amino-2,3-dihydro- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Benzofurancarbonitrile, 5-amino-2,3-dihydro- involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
Comparison
6-Benzofurancarbonitrile, 5-amino-2,3-dihydro- is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzofuran derivatives . While compounds like 5-APDB and 6-APDB are known for their psychoactive properties, 6-Benzofurancarbonitrile, 5-amino-2,3-dihydro- is primarily studied for its potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H8N2O |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
5-amino-2,3-dihydro-1-benzofuran-6-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c10-5-7-4-9-6(1-2-12-9)3-8(7)11/h3-4H,1-2,11H2 |
Clé InChI |
CUZRXSYJQOVJHQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC(=C(C=C21)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















